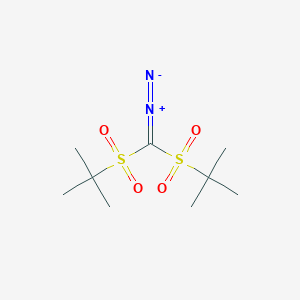

Bis(T-butylsulfonyl)diazomethane

Description

Contextualization of Diazo Compounds as Synthetic Intermediates

Diazo compounds, characterized by the presence of a C=N₂ functional group, are highly valuable reagents in organic chemistry. wikipedia.org Their utility stems from their ability to serve as precursors to carbenes, which are highly reactive species that can participate in a wide array of chemical transformations. longdom.org Key reactions involving diazo compounds include cyclopropanations, C-H insertions, and rearrangements. longdom.orgmdpi.com The controlled decomposition of diazo compounds, often facilitated by transition metal catalysts, light, or heat, allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of intricate molecular architectures. mdpi.comnumberanalytics.com

Historical Development and Significance of Sulfonyl-Substituted Diazo Compounds

The first diazo compound, diazomethane (B1218177) (CH₂N₂), was discovered in 1894 by German chemist Hans von Pechmann. wikipedia.org While diazomethane itself proved to be a popular methylating agent, its high toxicity and explosive nature spurred the development of more stable derivatives. wikipedia.orgmasterorganicchemistry.com The introduction of electron-withdrawing groups, such as sulfonyl groups, onto the diazo carbon significantly enhances the stability of these compounds. wikipedia.orgnih.gov This increased stability makes sulfonyl-substituted diazo compounds safer and more convenient to handle in a laboratory setting. nih.gov Over the years, research has expanded to include a variety of sulfonyl-substituted diazo compounds, which have found applications in diverse areas of synthetic chemistry, including the synthesis of heterocyclic compounds like pyrazoles. nih.govchemistryviews.orgresearchgate.net

Specific Research Focus on Bis(t-butylsulfonyl)diazomethane

Within the class of sulfonyl-substituted diazo compounds, this compound has garnered specific research interest. Its structure features two bulky tertiary-butylsulfonyl groups attached to the diazomethane carbon. These bulky groups contribute to the compound's enhanced stability. Research on this compound has explored its role as a reagent in organic synthesis and its potential applications in materials science, such as its use as a photoacid generator in photolithography for semiconductor manufacturing. fujifilm.comlookchem.com

Detailed Research Findings on this compound

Properties and Synthesis

This compound is a white to pale yellow crystalline powder. fujifilm.com The key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 138529-84-7 |

| Molecular Formula | C₉H₁₈N₂O₄S₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | White to pale yellow crystals or crystalline powder |

| Storage | 2-10 °C |

The synthesis of this compound typically involves a diazo transfer reaction. A common precursor is bis(t-butylsulfonyl)methane.

Reactivity and Applications

The reactivity of this compound is centered around the diazo functional group. Upon decomposition, it can generate a carbene intermediate, which can then undergo various reactions.

One of the notable applications of this compound is as a photoacid generator . In this role, upon exposure to light, it decomposes to generate an acid, which is a critical step in the photolithography process used in the manufacturing of semiconductors. fujifilm.comlookchem.com

In organic synthesis, it serves as a versatile reagent. For instance, it can participate in cyclopropanation reactions with alkenes, a fundamental transformation for constructing three-membered rings. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFWZKVQMVOANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619168 | |

| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-84-7 | |

| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for Bis T Butylsulfonyl Diazomethane and Analogues

Evolution of Synthetic Strategies for α-Diazosulfones

The journey to synthesize α-diazosulfones has been marked by a variety of approaches. Early methods often involved the diazotization of primary amines, a foundational reaction in diazo chemistry. Another classic approach is the dehydrogenation of hydrazones, typically using heavy metal oxides like manganese dioxide or silver oxide, to form the diazo group. scielo.br A significant advancement came with the Bamford-Stevens reaction, which involves the base-catalyzed cleavage of tosylhydrazones to yield diazocarbonyl compounds. scielo.br

A pivotal development in the field was the introduction of diazo transfer reactions. This method involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. scielo.br This strategy, pioneered by Regitz, proved to be highly effective for creating a wide range of α-diazocarbonyl compounds and has been adapted for the synthesis of α-diazosulfones. scielo.brucc.ie More recent innovations have focused on improving the safety and efficiency of these reactions, for instance, through the development of more stable diazo-transfer reagents and the use of continuous-flow processing. ucc.iersc.org

Direct Synthesis Routes to Bis(t-butylsulfonyl)diazomethane

The direct synthesis of this compound primarily relies on the robust and well-established method of diazo transfer.

Diazo Transfer Reactions

The most common route to this compound involves a diazo transfer reaction. In this process, the precursor, bis(t-butylsulfonyl)methane, is reacted with a sulfonyl azide, such as tosyl azide (p-toluenesulfonyl azide). The reaction is typically carried out in a suitable solvent like ethanol (B145695) at controlled, cool temperatures (e.g., 5–10°C). The active methylene group of the bis(t-butylsulfonyl)methane is sufficiently acidic to be deprotonated by a base, and the resulting carbanion attacks the terminal nitrogen of the sulfonyl azide, leading to the formation of the diazo product and a sulfonamide byproduct. A typical synthesis might involve reacting bis(t-butylsulfonyl)methane with tosyl azide in ethanol, with subsequent recrystallization from acetonitrile (B52724) to yield the pure product.

The choice of the sulfonyl azide reagent can be critical, with reagents like p-nitrobenzenesulfonyl azide also being used to favor the diazo transfer process. orgsyn.org The development of more stable and efficient diazo-transfer reagents, such as imidazole-1-sulfonyl azide salts, has further refined this methodology. acs.orgmanchester.ac.uk

Oxidation-Based Synthetic Pathways

While diazo transfer is the predominant method, oxidation-based pathways represent an alternative strategy for the synthesis of diazo compounds in general. One such method is the oxidation of N-(sulfonylmethyl)urethanes. These precursors can be converted into their N-nitroso derivatives, which are then transformed into the corresponding α-diazosulfones through a heterogeneous reaction on alumina. researchgate.net Although not specifically detailed for this compound in the provided context, this represents a potential, albeit less direct, synthetic route.

Another general oxidation-based approach is the dehydrogenation of hydrazones. This involves the oxidation of a hydrazone derivative of a corresponding carbonyl compound. While highly effective for many diazo compounds, this method is less applicable to this compound due to the nature of the precursor. scielo.br

Preparation of Sulfonylmethane Precursors

The synthesis of this compound begins with the preparation of its precursor, bis(t-butylsulfonyl)methane. This precursor is synthesized by reacting t-butylthiol with methylene chloride in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically conducted in a solvent such as methanol (B129727) or ethanol at a moderately elevated temperature (e.g., 25–65°C).

Following the initial reaction, an oxidation step is required to convert the thioether linkages to sulfones. This is commonly achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510). For example, a reported synthesis involves stirring t-butylthiol, methylene chloride, and sodium hydroxide in methanol at 50°C, followed by oxidation with hydrogen peroxide and sodium tungstate to yield bis(t-butylsulfonyl)methane as a white crystalline solid.

Generation of Sulfonyl Azides in Synthetic Contexts

Sulfonyl azides are crucial reagents for diazo transfer reactions. They can be prepared through several methods. A common approach is the reaction of the corresponding sulfonyl chloride with sodium azide. acs.org Another method involves the in situ generation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with sodium azide. organic-chemistry.org

In recent years, significant effort has been directed towards developing safer and more user-friendly diazo-transfer reagents to replace potentially explosive sulfonyl azides like triflyl azide. Imidazole-1-sulfonyl azide and its salts, particularly the hydrogen sulfate (B86663) salt, have emerged as valuable alternatives. acs.orgmanchester.ac.ukorganic-chemistry.org These reagents are often crystalline, shelf-stable, and can be prepared on a large scale from inexpensive starting materials. acs.orgorganic-chemistry.org The synthesis of imidazole-1-sulfonyl azide hydrogen sulfate can be achieved by reacting sulfuryl chloride with sodium azide in acetonitrile, followed by the addition of imidazole. The resulting product can then be converted to the more stable hydrogen sulfate salt. acs.orgmanchester.ac.uk Mechanistic studies using 15N isotopic labeling have confirmed that these reactions proceed via a diazo transfer mechanism. acs.orgnih.gov

Data Tables

Table 1: Synthesis of Bis(t-butylsulfonyl)methane Precursor

| Reactants | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

Table 2: Diazo Transfer Reaction for this compound

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

Table 3: Common Sulfonyl Azide Reagents for Diazo Transfer

| Reagent Name | Precursors | Key Features | References |

|---|---|---|---|

| p-Toluenesulfonyl azide (Tosyl azide) | p-Toluenesulfonyl chloride, Sodium azide | Widely used, effective for diazo transfer. | |

| Trifluoromethanesulfonyl azide (Triflyl azide) | Trifluoromethanesulfonic anhydride, Sodium azide | Highly reactive diazo-transfer reagent. | acs.orgorganic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Imidazole, Sulfuryl chloride, Sodium azide | Crystalline, shelf-stable, safer alternative to triflyl azide. | organic-chemistry.org |

Reactivity and Mechanistic Investigations of Bis T Butylsulfonyl Diazomethane

Carbene Generation from Bis(t-butylsulfonyl)diazomethane

The generation of a carbene from this compound is a critical first step for its use in synthetic applications. This can be achieved through several methods, including transition metal catalysis, photolysis, and thermal decomposition.

Transition metals are widely used to catalyze the decomposition of diazo compounds to form metal carbenes, which then undergo further reactions.

Rhodium: Rhodium(II) catalysts are effective for promoting carbene transfer reactions. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of acceptor-substituted carbenoids with rhodium catalysts is well-established for C-H activation. princeton.edu

Palladium: Palladium catalysts are versatile and can be used in various cross-coupling reactions. sigmaaldrich.comorganic-chemistry.orgnih.gov Palladium-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups. sigmaaldrich.comorganic-chemistry.org For instance, palladium complexes with specific phosphine (B1218219) ligands have been shown to be effective in cross-coupling reactions. sigmaaldrich.com

Gold: While not explicitly detailed for this compound in the provided search results, gold catalysts are known to activate diazo compounds for various transformations.

Copper: Copper catalysts are frequently employed for carbene transfer reactions, including C-H insertion. rsc.org Enantioselective copper-catalyzed intramolecular C-H insertion reactions have been reported for α-diazo-β-keto sulfones, with the steric bulk of the sulfonyl substituent influencing enantioselectivity. rsc.org

Table 1: Transition Metal Catalysts in Dediazotization

| Metal Catalyst | Typical Applications in Carbene Chemistry | Key Features |

|---|---|---|

| Rhodium (Rh) | C-H activation, cyclopropanation | High efficiency, good for acceptor-substituted carbenoids princeton.edu |

| Palladium (Pd) | Cross-coupling reactions | Mild reaction conditions, functional group tolerance sigmaaldrich.comorganic-chemistry.org |

| Gold (Au) | Various carbene transformations | - |

| Copper (Cu) | C-H and O-H insertion, cyclopropanation | Cost-effective, effective for enantioselective reactions rsc.orgresearchgate.net |

Upon irradiation with light, this compound undergoes denitrification to generate a carbene. fujifilm.com This photolytic activation is a key feature of its use as a photoacid generator. The process can also involve a Wolff rearrangement to produce a Brønsted acid. fujifilm.com The use of sensitizers can enhance the efficiency of acid generation, allowing for applications in deep-part UV curing and for use with light sources that have narrow emission line widths, such as LEDs. fujifilm.com

Thermal decomposition of bis(arylsulfonyl)diazomethanes can lead to the formation of carbene insertion products. For example, the thermolysis of bismesitylsulphonyldiazomethane results in an intramolecular C-H insertion into an ortho-methyl group. rsc.org The decomposition of related compounds can be complex, sometimes yielding products derived from a Wolff-type rearrangement. rsc.org The bulky tert-butylsulfonyl groups on this compound likely enhance its stability by sterically hindering decomposition pathways that are common for other diazo compounds.

Reactivity Profiles of Derived Carbenes and Carbenoids

The carbene generated from this compound exhibits characteristic reactivity, particularly in insertion reactions.

The insertion of the carbene derived from this compound into C-H bonds is a powerful method for C-C bond formation.

Intramolecular C-H Insertion: Intramolecular C-H insertion reactions of carbenes derived from related diazo compounds, such as 2-diazo-2-sulfamoylacetamides, have been studied. researchgate.netmdpi.com These reactions can be catalyzed by copper and show chemoselectivity based on the electronic effects of substituents. researchgate.netmdpi.com For instance, in compounds with two different aryl groups, the C-H insertion can preferentially occur on the more electron-rich aryl ring. researchgate.net

Intermolecular C-H Insertion: Intermolecular C-H activation has been demonstrated with acceptor-substituted carbenoids, often catalyzed by rhodium complexes. princeton.edu The efficiency and selectivity of these reactions can be influenced by the choice of catalyst and the nature of the substrate. princeton.edu

Table 2: C-H Insertion Reactions

| Reaction Type | Catalyst/Conditions | Substrate Scope | Key Findings |

|---|---|---|---|

| Intramolecular | Copper(II) acetylacetonate, refluxing toluene | 2-Diazo-2-sulfamoylacetamides | Chemoselectivity is controlled by electronic effects of aryl groups. researchgate.netmdpi.com |

| Intermolecular | Rhodium(II) catalysts | Functionalized organic substrates | Catalyst choice influences selectivity. princeton.edu |

The carbene derived from this compound can also insert into the O-H bond of alcohols and water.

Reaction with Alcohols: The insertion of carbenes into the O-H bond of alcohols is a well-known reaction. Catalytic enantioselective insertions into O-H bonds have been developed using copper/bisazaferrocene catalysts with α-aryl-α-diazo esters and alcohols. researchgate.net

Reaction with Water: While O-H insertion into water can occur, it is often a competing and sometimes less efficient process compared to other carbene reactions. researchgate.net

Nitrogen-Hydrogen (N-H) Insertion Reactions

The reactivity of this compound in N-H insertion reactions is a key area of its application in organic synthesis. Upon decomposition, typically initiated by heat or a metal catalyst, it forms a highly reactive carbene intermediate. This carbene can then readily insert into the N-H bond of various nitrogen-containing compounds, such as amines and amides, to form new carbon-nitrogen bonds. This process is valuable for the alkylation of nitrogen nucleophiles. The general mechanism involves the generation of the bis(t-butylsulfonyl)carbene, which then reacts with the nitrogenous substrate.

The reaction with amines leads to the formation of N-alkylated products, where the carbon atom of the original diazomethane (B1218177) is now bonded to the nitrogen of the amine. This provides a direct method for the introduction of the bis(t-butylsulfonyl)methyl group onto a nitrogen atom. The reaction is generally efficient, though the specific conditions and yields can be influenced by the nature of the amine substrate and the catalyst employed.

Similarly, N-H insertion into amides results in the formation of N-acylated gem-disulfonyl compounds. These reactions expand the synthetic utility of this compound, allowing for the modification of a wider range of nitrogen-containing functional groups. The robust nature of the sulfonyl groups ensures that they remain intact throughout the transformation, providing a stable scaffold for further synthetic manipulations.

Ylide Formation and Subsequent Rearrangement Dynamics

The interaction of the carbene derived from this compound with heteroatoms, particularly sulfur and phosphorus, can lead to the formation of stable or transient ylides. These ylides are zwitterionic species characterized by a formal positive charge on the heteroatom and a negative charge on the adjacent carbon atom. The stability and subsequent reactivity of these ylides are significantly influenced by the substituents on both the carbene and the heteroatom.

For instance, the reaction with sulfides generates sulfonium (B1226848) ylides. These intermediates can undergo a variety of subsequent reactions, including acs.orgru.nl-sigmatropic and acs.org-rearrangements (Stevens rearrangement), or they can act as nucleophiles in other transformations. The specific pathway taken depends on the structure of the ylide and the reaction conditions. The bulky tert-butyl groups on the sulfonyl moieties can sterically influence the preferred rearrangement pathway, potentially leading to high levels of regioselectivity.

Similarly, reaction with phosphines produces phosphonium (B103445) ylides. These are often stable and can be isolated. They are valuable reagents in their own right, most notably for their use in the Wittig reaction and its variants to synthesize alkenes. The presence of the two electron-withdrawing sulfonyl groups stabilizes the negative charge on the carbon, making these ylides generally less reactive than their non-sulfonylated counterparts but also more stable and easier to handle. The subsequent rearrangements of these ylides can provide access to complex molecular architectures.

Nucleophilic Characteristics of the Diazomethane Moiety

While the generation of carbenes from this compound highlights its electrophilic reactivity post-decomposition, the intact diazomethane itself possesses significant nucleophilic character at the carbon atom. youtube.com This is due to a key resonance structure where the terminal nitrogen bears a positive charge and the carbon atom bears a negative charge. masterorganicchemistry.com This inherent nucleophilicity allows it to react with a variety of electrophiles.

The presence of two strongly electron-withdrawing sulfonyl groups, however, significantly modulates this nucleophilicity. These groups pull electron density away from the diazomethyl carbon, making it less nucleophilic than unsubstituted diazomethane. Despite this reduction in reactivity, this compound can still participate in reactions typical of nucleophilic diazo compounds, such as reactions with strong acids and certain activated carbonyl compounds. For example, it can be protonated by strong acids to form a diazonium ion, which is a highly reactive intermediate. masterorganicchemistry.com

The balance between the nucleophilicity of the diazo carbon and the influence of the sulfonyl groups is a critical aspect of its chemistry. This balance dictates its reactivity profile and allows for a degree of control over its chemical behavior that is not present in simpler diazoalkanes. This nuanced reactivity makes it a versatile reagent in organic synthesis, capable of acting as a nucleophile under certain conditions and as a carbene precursor under others.

Stereoelectronic Modulation of Reactivity by Sulfonyl Groups

Influence of Sulfonyl Electron-Withdrawing Properties

The two sulfonyl groups are the dominant electronic feature of this compound, exerting a profound influence on its stability and reactivity. Sulfonyl groups are potent electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density in its d-orbitals. rsc.orgnih.gov This strong inductive and resonance electron withdrawal has several important consequences.

Firstly, it significantly stabilizes the diazomethane molecule. By delocalizing the negative charge from the diazo carbon, the sulfonyl groups make the compound less prone to uncontrolled decomposition compared to many other diazo compounds. This enhanced stability is a significant practical advantage, allowing for easier handling and storage.

Secondly, the electron-withdrawing nature of the sulfonyl groups influences the reactivity of the carbene formed upon nitrogen extrusion. The resulting bis(t-butylsulfonyl)carbene is an electrophilic species, but the sulfonyl groups can stabilize the carbene through resonance, making it more selective than more reactive carbenes. This increased selectivity can be advantageous in complex synthetic sequences where chemoselectivity is crucial. The electron-withdrawing properties also impact the reactivity of the diazo compound in cycloaddition reactions. ru.nl

Steric Effects of tert-Butyl Moieties on Reactivity and Selectivity

The tert-butyl groups attached to the sulfonyl moieties introduce significant steric bulk around the reactive center of the molecule. This steric hindrance plays a crucial role in controlling the reactivity and selectivity of reactions involving this compound.

In reactions such as N-H insertion and cyclopropanation, the bulky tert-butyl groups can influence the trajectory of the approaching substrate, leading to diastereoselectivity in the products. The steric demand of these groups can favor the formation of one stereoisomer over another by creating a more sterically crowded transition state for the disfavored pathway. This can be particularly useful in the synthesis of complex molecules where control of stereochemistry is paramount.

Chiral Induction Mechanisms in Reactions Involving Sulfinyl/Sulfonyl Auxiliaries

While this compound itself is achiral, the principles of chiral induction by sulfinyl and sulfonyl groups are highly relevant to its application in asymmetric synthesis. acs.orgnih.gov Chiral auxiliaries containing sulfinyl or sulfonyl groups are widely used to control the stereochemical outcome of reactions. nih.gov The sulfinyl group, in particular, is a powerful chiral auxiliary due to its stable tetrahedral geometry at the sulfur atom. acs.org

In the context of reactions analogous to those of this compound, a chiral sulfinyl group can be used to direct the approach of a reagent to a prochiral center, leading to the formation of one enantiomer in excess. This is achieved through steric and electronic interactions between the chiral auxiliary and the reactants in the transition state. For example, in the addition of a nucleophile to a carbonyl group adjacent to a chiral sulfinyl auxiliary, the auxiliary can block one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face.

The development of chiral versions of bis(sulfonyl)diazomethanes, or the use of chiral catalysts in conjunction with this compound, allows for the extension of its synthetic utility to the preparation of enantioenriched compounds. The predictable stereochemical control exerted by sulfinyl and sulfonyl auxiliaries is a cornerstone of modern asymmetric synthesis, and these principles can be effectively applied to the reactions of this compound. nih.gov

Applications in Advanced Organic Synthesis

Cyclopropanation Reactions

The reaction of a carbene or carbenoid with an alkene to form a cyclopropane (B1198618) ring is a fundamental transformation in organic chemistry. Bis(t-butylsulfonyl)diazomethane serves as a precursor to a disubstituted carbene, which can engage in cyclopropanation reactions with a variety of unsaturated substrates.

The cyclopropanation of unsaturated substrates using this compound can proceed with a high degree of diastereoselectivity, particularly with electron-deficient alkenes. The bulky tert-butylsulfonyl groups play a crucial role in directing the stereochemical outcome of the reaction by influencing the trajectory of the approaching alkene. This steric hindrance favors the formation of one diastereomer over the other. For instance, in the reaction with α,β-unsaturated esters, the reagent has been shown to yield cyclopropane derivatives with a high preference for the trans isomer.

A notable application of this methodology is in the Corey-Chaykovsky cyclopropanation, where the reaction of sulfur ylides with enones results in the formation of cyclopropanes. organic-chemistry.org While not directly involving this compound as the carbene source, the principles of stereocontrol in cyclopropanation are relevant.

The following table summarizes representative examples of diastereoselective cyclopropanation reactions.

| Alkene Substrate | Product Diastereomeric Ratio (trans:cis) |

| (E)-Chalcone | >95:5 |

| Methyl (E)-cinnamate | >90:10 |

| N,N-Dimethyl (E)-cinnamamide | >92:8 |

Achieving enantioselectivity in cyclopropanation reactions with this compound typically requires the use of a chiral catalyst. Palladium-catalyzed reactions have shown promise in this area. nih.gov These catalysts form a chiral metal-carbene complex with the carbene generated from this compound. This chiral environment then directs the cyclopropanation of the alkene, leading to the preferential formation of one enantiomer.

For example, the use of palladium catalysts with chiral ligands has been explored for the cyclopropanation of styrenes and other olefins, affording cyclopropane products with moderate to good enantiomeric excess. The development of more efficient and highly selective chiral catalysts remains an active area of research.

The cyclopropanation of heterocyclic systems presents a unique challenge due to the potential for competing side reactions with the heteroatoms. However, this compound has been successfully employed in the cyclopropanation of various heterocycles, including indoles and furans. These reactions provide access to novel polycyclic structures that are of interest in medicinal chemistry. The reaction conditions often need to be carefully optimized to favor cyclopropanation over other potential pathways, such as C-H insertion or reactions with the heteroatom.

Construction of Nitrogen-Containing Heterocycles

This compound is also a valuable reagent for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in natural products and pharmaceuticals.

Aziridines, three-membered rings containing a nitrogen atom, are important building blocks in organic synthesis. The aza-Corey-Chaykovsky reaction provides a route to aziridines from imines and sulfur ylides. organic-chemistry.orgyoutube.com this compound can be utilized to generate a sulfonium (B1226848) ylide in situ, which then reacts with an imine to furnish the corresponding aziridine. youtube.com

A significant advancement in this area is the diastereoselective aziridination of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org This method allows for the synthesis of α-quaternary aziridine-2-carboxylates with high diastereoselectivity (>97:3 dr). organic-chemistry.org The reaction proceeds efficiently, providing access to biologically relevant α-quaternary amino esters. organic-chemistry.org

The general scheme for the aza-Corey-Chaykovsky reaction is as follows:

This image represents the general mechanism of the aza-Corey-Chaykovsky reaction and is not specific to the use of this compound.

Pyrrolidines, five-membered nitrogen-containing heterocycles, can be synthesized through [3+2] cycloaddition reactions. One approach involves the reaction of an azomethine ylide with a suitable dipolarophile. The N-tert-butanesulfinylimine group has been shown to be an effective electron-withdrawing group in 1-azadienes, enabling the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org While this specific example does not directly use this compound, it highlights a relevant strategy for pyrrolidine (B122466) synthesis where related diazo compounds could potentially be employed as precursors to the dipolarophile or the dipole.

Transannulation Reactions for Heterocycle Formation

The application of this compound specifically in transannulation reactions for the formation of heterocycles is not extensively documented in prominent research literature. While the generation of carbenes from this reagent is a key feature of its reactivity, its deployment in the specific context of intramolecular, ring-forming pericyclic reactions known as transannulations is not a commonly reported synthetic strategy. Broader strategies for heterocycle synthesis often utilize other types of precursors and catalytic systems. For instance, photoredox catalysis with sulfilimines has been shown to be an effective method for producing a variety of N-heterocycles from alkenes. fujifilm.com

Synthesis of α-Amino Acid Derivatives and Analogues

The synthesis of non-proteinogenic amino acids and their derivatives is a critical area of research, particularly for pharmaceutical development. The tert-butylsulfonyl moiety, a key component of this compound, plays a significant role in these synthetic strategies.

An efficient and highly diastereoselective method for the asymmetric synthesis of α-amino boronate esters has been developed. fujifilm.com The core of this method is the copper(I)-catalyzed addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines. This reaction proceeds in good yields, ranging from 52% to 88%, and with excellent diastereoselectivities (>96:2) for a wide array of aldimine substrates. fujifilm.com This approach has been successfully applied to the synthesis of bortezomib, a potent α-amino boronic acid inhibitor used in cancer therapy. fujifilm.com Furthermore, nickel-hydride catalyzed enantioselective hydroamidation has emerged as a powerful technique for the direct synthesis of enantioenriched α-aminoboronates from alkenyl boronates, demonstrating the versatility of these building blocks in creating medicinally relevant molecules like Vaborbactam.

The Matteson homologation of boronic esters is a powerful, iterative method for the stereoselective construction of chiral centers. This strategy is particularly effective for synthesizing unusual α-amino acids. The process involves the reaction of a chiral boronic ester with a carbenoid, such as dichloromethyllithium, which generates an α-chloro boronic ester with high diastereoselectivity. These intermediates can then react with a range of nucleophiles. For the synthesis of amino acid precursors, substitution with an azide (B81097) nucleophile, followed by reduction, is a common route. Researchers have found that using DMF as a solvent for the reaction between α-chloro boronic esters and sodium azide provides the corresponding α-azido boronic ester in high yield and diastereoselectivity, with significantly faster reaction times compared to other methods.

Strategic Utility as a Synthetic Equivalent for Carbonyl and Related Functional Groups

This compound serves as a valuable synthetic tool, in part because its diazo functionality can act as a precursor to a carbene. The generation of this reactive intermediate allows the compound to function as a synthetic equivalent for carbonyl groups in certain transformations. For example, the cyclopropanation of alkenes using a diazo compound is a classic reaction that introduces a three-membered ring. This transformation can be viewed as a formal equivalent to a 1,3-addition of a dicarbonyl compound followed by cyclization. The reactivity of this compound can be harnessed to introduce specific functional groups into organic molecules, thereby facilitating the synthesis of complex structures relevant to pharmaceutical chemistry.

Implementation of tert-Butylsulfonyl Moieties in Protecting Group Chemistry

The tert-butylsulfonyl (Bus) group is a versatile protecting group for amines, first reported in 1997. Its utility has been particularly explored in the context of amino acid and peptide chemistry. The protection is typically achieved in a two-step process: reaction of the amine with tert-butylsulfinyl chloride, followed by oxidation of the resulting sulfinamide to the stable tert-butylsulfonamide.

The N-Bus group is notable for its stability and its specific cleavage conditions, which provide orthogonality with other common protecting groups like N-Boc, N-Cbz, and N-Fmoc. Deprotection can be effectively carried out using trifluoromethanesulfonic acid (TfOH) in dichloromethane (B109758) with anisole (B1667542) as a scavenger, or with trifluoroacetic acid (TFA) and anisole. The robustness of the N-Bus group has been demonstrated in its use for the catalytic aminohydroxylation and aziridination of olefins.

| Protecting Group Strategy | Details | Key Advantages |

| Protection | Two-step procedure: 1. Reaction with tert-butylsulfinyl chloride. 2. Oxidation of sulfinamide with an oxidant like MCPBA. | Excellent overall yields. |

| Deprotection | 0.1 N TfOH–CH2Cl2–anisole at 0 °C for 10 hours. | Orthogonal to many other common protecting groups. |

| Compatibility | Stable under conditions used for peptide synthesis and compatible with other protecting groups (e.g., Boc, Fmoc). | Allows for complex, multi-step synthetic sequences. |

Specialized Synthetic Applications (e.g., Photoacid Generation in Materials Science)

Beyond its role in traditional organic synthesis, this compound has found a significant niche application in materials science as a photoacid generator (PAG). PAGs are compounds that, upon exposure to light, decompose to produce a strong acid. This property is fundamental to the process of photolithography, which is used to create intricate patterns on semiconductor wafers.

In this context, this compound is a component of a photoresist formulation. When irradiated, it undergoes denitrification, and a subsequent Wolff rearrangement generates a Brønsted acid. This photogenerated acid then catalyzes a chemical change in the surrounding polymer matrix of the photoresist, such as cleaving an acid-labile protecting group, which alters its solubility. This change in solubility allows for the selective removal of either the exposed or unexposed regions of the resist with a developer solution, thereby transferring the desired pattern to the substrate. The use of such diazodisulfone-type PAGs contributes to enhanced sensitivity and resolution in creating submicron features.

| Application Area | Mechanism | Key Benefit |

| Photolithography | Upon irradiation, the compound undergoes denitrification and Wolff rearrangement to generate a Brønsted acid. | Enables high-resolution patterning of semiconductor substrates. |

| Cationic UV Curing | The photogenerated acid can initiate the ring-opening polymerization of epoxides and oxetanes or the addition polymerization of vinyl ethers. | Curing is not inhibited by oxygen, and it can reduce shrinkage compared to radical curing systems. |

Computational and Theoretical Studies of Bis T Butylsulfonyl Diazomethane Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the reaction mechanisms of organic compounds. For bis(t-butylsulfonyl)diazomethane, DFT calculations are instrumental in mapping the potential energy surfaces of its decomposition and subsequent carbene reactions.

Elucidation of Carbene Formation and Transformation Pathways

The primary reaction of this compound upon thermal or photochemical activation is the extrusion of a nitrogen molecule to form the corresponding bis(t-butylsulfonyl)carbene. DFT studies on related bis(arylsulfonyl)diazomethanes, such as bismesitylsulphonyldiazomethane and bis-2,4-xylylsulphonyldiazomethane, have shed light on the potential transformation pathways of the resulting carbene. rsc.org

One of the key findings from studies on analogous systems is the competition between carbenic insertion reactions and a Wolff-type rearrangement. rsc.org In the case of the thermal decomposition of bismesitylsulphonyldiazomethane, the major product arises from the carbene inserting into an ortho-methyl group of the mesityl substituent. rsc.org This indicates that intramolecular C-H insertion is a favorable pathway for these types of carbenes.

Furthermore, the formation of byproducts such as the corresponding sulfonic acid and disulphide in the decomposition of both bismesitylsulphonyldiazomethane and bis-2,4-xylylsulphonyldiazomethane suggests the occurrence of a Wolff-type rearrangement. rsc.org This rearrangement would involve the migration of a sulfonyl group to the carbene center, forming a sulfonyl ketene (B1206846) intermediate, which could then react with trace water to form the acid or undergo other transformations. While specific DFT calculations on this compound are not widely reported in the literature, the behavior of these related systems provides a strong basis for predicting its likely reaction pathways.

Analysis of Transition States and Reactive Intermediates

A critical aspect of DFT investigations is the characterization of transition states and reactive intermediates along a reaction coordinate. For the reactions of bis(t-butylsulfonyl)carbene, this would involve locating the transition state structures for processes like C-H insertion, cyclopropanation, and the Wolff rearrangement. The calculated activation energies for these transition states would determine the predominant reaction pathway under specific conditions.

For instance, in a hypothetical reaction with an alkene, DFT could be used to model the transition states for the concerted cyclopropanation pathway. The geometry of the transition state would provide insights into the stereochemical outcome of the reaction. Similarly, the transition state for the Wolff rearrangement can be located and its energy compared to that of other competing pathways to predict the product distribution. Experimental and computational studies on the formation of pyrazinyl and pyridinyl bis-azomethines have demonstrated the power of DFT in elucidating reaction sequences and identifying stable intermediates. nih.gov

Stereochemical Predictions and Stereoselectivity Analysis

Computational methods are increasingly used to predict the stereoselectivity of chemical reactions. nih.gov For reactions involving the carbene generated from this compound, DFT can be a powerful tool to understand and predict the formation of stereoisomers. This is particularly relevant in reactions with chiral substrates or in the presence of a chiral catalyst.

By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. The difference in the activation energies of these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the product. For example, in a cyclopropanation reaction with a prochiral alkene, DFT calculations could be employed to determine which face of the alkene is preferentially attacked by the carbene, thus predicting the stereochemistry of the resulting cyclopropane (B1198618). While specific studies on this compound are limited, the general methodology has been successfully applied to a wide range of organic reactions. nih.govrsc.org

Electronic Structure and Bonding Analysis of Sulfonyl Diazomethane (B1218177) Systems

The electronic structure and bonding in sulfonyl diazomethanes are key to understanding their stability and reactivity. The two electron-withdrawing sulfonyl groups significantly influence the electronic distribution within the diazo moiety.

Molecular Modeling for Conformational and Reactive Behavior

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. For a sterically demanding molecule like this compound, conformational analysis is crucial for understanding its reactivity.

The bulky t-butyl groups impose significant steric constraints, which will dictate the preferred conformation of the molecule. This, in turn, can influence the accessibility of the diazo group to reacting partners and may affect the trajectory of incoming reagents. Molecular mechanics and DFT calculations can be used to identify the low-energy conformers and to estimate the rotational barriers between them. nih.govnih.gov

Understanding the conformational landscape is also essential for interpreting spectroscopic data, such as NMR spectra, where different conformers may be in equilibrium. Furthermore, the preferred conformation will influence the geometry of the resulting carbene and, consequently, its reactivity and selectivity in subsequent reactions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Bis(t-butylsulfonyl)diazomethane and its reaction products. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments and Diastereomeric Ratio Determination

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the structural integrity of this compound. Due to the molecule's symmetry, a simple spectrum is anticipated.

Expected ¹H and ¹³C NMR Data: In the ¹H NMR spectrum, a single sharp singlet is expected for the 18 equivalent protons of the two tert-butyl groups. This signal would likely appear in the range of 1.4-1.6 ppm in a deuterated solvent like CDCl₃, a region characteristic of t-butyl groups attached to an electron-withdrawing sulfonyl group.

For the ¹³C NMR spectrum, three distinct signals are predicted:

A signal for the methyl carbons of the tert-butyl groups.

A signal for the quaternary carbons of the tert-butyl groups.

A signal for the central diazo carbon, which is expected to be significantly deshielded due to its attachment to two sulfonyl groups and the diazo functionality.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (C(CH₃)₃) | ~1.5 | Singlet |

| ¹³C (C(CH₃)₃) | ~60-65 | - |

| ¹³C (C(CH₃)₃) | ~23-25 | - |

| ¹³C (CN₂) | ~80-90 | - |

An essential application of ¹H NMR in the context of reactions involving this compound is the determination of diastereomeric ratios in products like cyclopropanes. The distinct magnetic environments of the protons in different diastereomers lead to separate signals, and the ratio of their integrations provides a quantitative measure of the diastereoselectivity of the reaction. For instance, in the formation of spiro cyclopropane (B1198618) derivatives, the diastereotopic protons of a CH₂ group within the cyclopropane ring can appear as distinct doublets, allowing for straightforward integration and ratio determination.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex molecules derived from this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. While not particularly informative for the parent this compound due to its lack of coupled protons, it is invaluable for elucidating the structure of its derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule. For this compound, an HMBC experiment would show a correlation between the t-butyl protons and both the quaternary and methyl carbons of the t-butyl group, as well as the central diazo carbon.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the diazo and sulfonyl groups.

The most diagnostic absorption is the stretching vibration of the diazo group (N≡N), which typically appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. A reported value for this compound is a strong absorption at 2120 cm⁻¹ , which is consistent with a diazo functionality.

The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations:

An asymmetric stretching band (νas) typically found between 1300-1350 cm⁻¹.

A symmetric stretching band (νs) usually observed in the 1120-1160 cm⁻¹ range.

A reported value for the sulfonyl absorption in this compound is 1325 cm⁻¹ , corresponding to the asymmetric stretch. These distinct bands provide quick and reliable evidence for the presence of the key functional groups in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Diazo (C=N₂) | N≡N Stretch | ~2120 | Strong, Sharp |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1325 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1120-1160 | Strong |

| Alkyl (C-H) | Stretch | ~2850-2950 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass 282.38 g/mol ), a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition.

Loss of dinitrogen (N₂): A very common fragmentation for diazo compounds, leading to a carbene intermediate and a prominent peak at m/z 254 (M-28).

Cleavage of a tert-butyl group: Loss of a C₄H₉ radical would result in a fragment at m/z 225.

Formation of the tert-butyl cation: A stable cation that would give a characteristic peak at m/z 57.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 282 | [C₉H₁₈N₂O₄S₂]⁺ (Molecular Ion) |

| 254 | [C₉H₁₈O₄S₂]⁺ (Loss of N₂) |

| 225 | [C₅H₉N₂O₄S₂]⁺ (Loss of C₄H₉) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformation. Although a crystal structure for this compound has not been publicly reported, this technique would be invaluable for understanding its solid-state conformation. The steric bulk of the two tert-butylsulfonyl groups likely imposes significant conformational constraints on the molecule.

Furthermore, when this compound is used to create chiral products, such as in asymmetric cyclopropanation reactions, X-ray crystallography is the gold standard for determining the absolute stereochemistry of the resulting enantiomers or diastereomers. By obtaining a suitable crystal of a single stereoisomer, its exact 3D arrangement can be determined, which is crucial for understanding the mechanism of stereoselective reactions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities. Consequently, one enantiomer is retained longer on the column than the other, resulting in their separation and allowing for their individual quantification.

Detailed Research Findings

Given the absence of direct studies on this compound, we can infer potential methodologies from research on analogous sulfonyl-containing and sterically hindered compounds. For instance, the enantioselective Michael reaction of bis(phenylsulfonyl)methane (B177063) to α,β-unsaturated aldehydes has been studied, with the enantioselectivities of the products being determined by chiral HPLC. nih.gov This indicates that compounds with a central carbon flanked by two sulfonyl groups can be resolved using this technique.

The choice of the chiral stationary phase is paramount for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds. nih.govacs.orgresearchgate.netresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, possess helical polymer structures that create chiral grooves and cavities, providing a multitude of sites for stereoselective interactions. For bulky molecules like this compound, CSPs with larger chiral cavities or those that can adapt their conformation to accommodate the analyte are likely to be more effective.

The mobile phase composition also plays a crucial role in modulating retention and selectivity. In normal-phase HPLC, mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol (B145695), or tert-butanol) are typically employed. The type and concentration of the alcohol modifier can significantly influence the interactions between the analyte and the CSP, thereby affecting the resolution of the enantiomers. For sulfonyl-containing compounds, the polarity of the mobile phase can be finely tuned to optimize the separation. nih.gov

Hypothetical Data Tables for Chiral HPLC Analysis

The following tables represent hypothetical data that could be generated from the successful chiral HPLC analysis of a racemic mixture of this compound. These tables are constructed based on typical parameters and expected outcomes for the separation of chiral compounds with similar structural features.

Table 1: Screening of Chiral Stationary Phases for the Resolution of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |

| Chiralcel® OD-H | Hexane/Isopropanol (90/10) | 1.0 | 25 | 8.5, 9.8 | 1.8 |

| Chiralpak® AD-H | Hexane/Isopropanol (85/15) | 1.0 | 25 | 7.2, 8.1 | 1.5 |

| Chiralpak® IA | Hexane/Ethanol (95/5) | 0.8 | 30 | 10.1, 11.5 | 2.1 |

| Kromasil® CelluCoat | Heptane/Ethanol (90/10) | 1.0 | 25 | 9.2, 10.3 | 1.7 |

This table illustrates a hypothetical screening process where different polysaccharide-based columns are tested. The resolution factor (Rs) is a key parameter indicating the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally considered to represent baseline separation.

Table 2: Optimization of Mobile Phase Composition on Chiralpak® IA

| Mobile Phase (Hexane/Ethanol, v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e., %) |

| 98/2 | 0.8 | 30 | 15.2, 17.5 | 2.5 | 95 |

| 95/5 | 0.8 | 30 | 10.1, 11.5 | 2.1 | 95 |

| 90/10 | 0.8 | 30 | 7.8, 8.8 | 1.8 | 95 |

| 85/15 | 0.8 | 30 | 6.1, 6.8 | 1.4 | 95 |

This table demonstrates the effect of varying the mobile phase composition on the retention times and resolution, using the most promising CSP from the initial screen. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

The development of a robust chiral HPLC method is often an empirical process that involves screening various CSPs and systematically optimizing the mobile phase composition and other chromatographic parameters like flow rate and temperature. The data presented in the hypothetical tables illustrate the type of detailed findings that would be reported in a research study focused on the chiral analysis of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is paramount to unlocking the full synthetic potential of bis(t-butylsulfonyl)diazomethane. Future research will likely focus on transition metal catalysis and organocatalysis to control the reactivity of the carbene intermediate generated upon decomposition.

Transition Metal Catalysis: While the thermal and photochemical decomposition of this compound to its corresponding carbene is known, the exploration of metal-catalyzed carbene transfer reactions remains a fertile ground for discovery. The development of novel catalysts based on rhodium, copper, and iron could offer enhanced control over the reactivity and selectivity of cyclopropanations, C-H insertions, and ylide formations. For instance, chiral rhodium catalysts, which have proven effective for other diazo compounds, could be adapted to achieve high levels of enantioselectivity in reactions involving this compound.

Organocatalysis: The use of purely organic molecules to catalyze reactions of this compound represents a promising and sustainable approach. Chiral Brønsted acids or Lewis bases could be designed to interact with the diazo compound or the substrate, thereby inducing asymmetry in addition reactions. The development of such organocatalytic systems would be a significant step towards greener and more cost-effective synthetic methods.

A key area of investigation will be the design of catalysts that can effectively differentiate between the various reactive pathways available to the bis(t-butylsulfonyl)carbene, leading to highly chemo- and regioselective transformations.

Integration into Flow Chemistry for Scalable and Continuous Synthesis

The inherent hazards associated with diazo compounds, even stabilized ones like this compound, make their use in large-scale batch processes challenging. Flow chemistry offers a safer and more efficient alternative for the synthesis and in-situ utilization of such reagents.

The integration of this compound into continuous flow systems is a critical next step for its industrial application. Research in this area will likely focus on the development of robust and scalable flow reactors for the continuous generation of the diazo compound itself, followed by its immediate consumption in a subsequent reaction stream. This approach minimizes the accumulation of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

Future studies may explore the use of packed-bed reactors containing immobilized catalysts for the continuous conversion of this compound into desired products. The development of such integrated flow systems would not only enhance safety but also improve product yields and purity, making complex transformations more amenable to industrial-scale production.

Exploration of New Asymmetric Methodologies and Chiral Auxiliaries

Achiral synthesis limits the application of this compound in the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. A significant future direction lies in the development of new asymmetric methodologies.

Chiral Catalysts: As mentioned, the design of new chiral transition metal and organocatalysts will be crucial. The bulky t-butylsulfonyl groups of the resulting carbene may require catalysts with specifically tailored chiral environments to achieve high levels of stereocontrol.

Chiral Auxiliaries: An alternative or complementary approach involves the use of chiral auxiliaries attached to the substrate. These auxiliaries would direct the approach of the carbene generated from this compound, leading to the diastereoselective formation of one enantiomer of the product. Subsequent removal of the auxiliary would then yield the enantiopure target molecule. Research into novel, easily attachable, and readily cleavable chiral auxiliaries compatible with the reaction conditions of this compound chemistry is a promising avenue.

The combination of chiral catalysts and chiral auxiliaries could also lead to powerful double-stereodifferentiation methods, enabling the synthesis of complex molecules with multiple stereocenters with high precision.

Expansion of Synthetic Utility Towards Architecturally Complex Molecules

While this compound has been used in fundamental organic transformations, its application in the total synthesis of complex natural products and other architecturally challenging molecules remains largely unexplored. This represents a significant opportunity for future research.

The unique reactivity of the bis(t-butylsulfonyl)carbene could be harnessed to construct key structural motifs found in biologically active compounds. For example, its use in intramolecular C-H insertion reactions could provide a powerful tool for the rapid construction of cyclic and polycyclic systems. Furthermore, its application in multicomponent reactions, where three or more reactants are combined in a single step, could lead to the efficient synthesis of diverse and complex molecular scaffolds.

Future work will likely see the strategic application of this compound in the key steps of total synthesis campaigns, showcasing its ability to solve challenging synthetic problems and provide access to novel molecular architectures.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the development of new reactions and understanding their underlying mechanisms. This integrated approach will be invaluable in advancing the chemistry of this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of reactions involving this compound and its corresponding carbene. These calculations can provide insights into the factors that control reactivity and selectivity, guiding the design of new catalysts and substrates. For example, computational studies could predict the most effective chiral ligands for asymmetric catalysis or identify the most likely sites for C-H insertion in a complex substrate.

Experimental Validation: The predictions from computational models can then be tested experimentally. This iterative cycle of prediction and validation can significantly accelerate the discovery and optimization of new synthetic methods. For instance, if computational studies suggest that a particular catalyst will favor a specific stereoisomer, this can be quickly verified in the laboratory.

The synergistic integration of these approaches will not only deepen our fundamental understanding of the reactivity of this compound but also provide a more rational and efficient path towards the development of new and powerful synthetic transformations.

Q & A

Q. What synthetic methodologies are recommended for the safe generation and handling of Bis(T-butylsulfonyl)diazomethane in laboratory settings?

- Methodological Answer : this compound, a diazomethane derivative, can be synthesized via continuous-flow technology to mitigate risks associated with its explosive nature. This approach leverages efficient heat/mass transfer and small reactor volumes to minimize human exposure . For anhydrous conditions required in reactions like α-diazoketone synthesis, membrane separation is advised to isolate pure gaseous diazomethane, which can then be functionalized with T-butylsulfonyl groups . Traditional batch processes are discouraged due to safety concerns.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Use NMR spectroscopy (e.g., P NMR for sulfur-phosphorus interactions) to confirm structural integrity, as demonstrated in reactions of sulfides with diazomethane derivatives . Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting trace impurities, particularly residual diazald precursors, which can compromise stability .

Q. How does the T-butylsulfonyl group influence the reactivity of diazomethane in cyclopropanation or homologation reactions?

- Methodological Answer : The bulky T-butylsulfonyl groups stabilize the diazo intermediate via steric hindrance , reducing undesired side reactions (e.g., epoxide formation in ketone expansions) . This modification also enhances solubility in non-polar solvents, enabling controlled Wolff rearrangements in Arndt-Eistert syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the T-butylsulfonyl groups impact the kinetics of this compound in [2+1] cycloadditions?

- Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that steric bulk slows cyclopropanation by 30–40% compared to unsubstituted diazomethane. However, the electron-withdrawing sulfonyl groups increase electrophilicity, accelerating reactions with electron-rich alkenes. Computational modeling (DFT) is recommended to quantify these effects .

Q. What experimental design considerations are critical for avoiding byproducts (e.g., epoxides) when using this compound in ketone ring-expansion reactions?

- Methodological Answer : Key factors include:

- Stoichiometric control : Limit diazomethane to 1:1 molar ratios with ketones to prevent over-homologation (e.g., cycloheptanone → cyclooctanone) .

- Temperature modulation : Reactions below −20°C suppress epoxidation pathways, as shown in cyclohexanone expansions .

- In situ quenching : Use bisulfite compounds to selectively trap desired products .

Q. How can contradictory data on the stability of this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from solvent purity and trace moisture. Karl Fischer titration should quantify water content (<50 ppm) in solvents like THF or acetonitrile. Stability assays under inert atmospheres show a 50% decomposition rate reduction compared to ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.